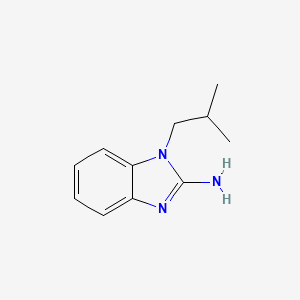

1-Isobutyl-1H-benzimidazol-2-amine

描述

Benzimidazole (B57391) Scaffold as a Privileged Structure in Chemical Biology

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The benzimidazole nucleus is widely recognized as such a scaffold. nih.govnih.govresearchgate.net This privileged nature stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition by biological macromolecules like enzymes and receptors. nih.gov The structural versatility of the benzimidazole ring allows for the introduction of a wide range of substituents at different positions, enabling the fine-tuning of its pharmacological profile. impactfactor.org

The benzimidazole framework is a key component in numerous clinically used drugs, highlighting its therapeutic importance. nih.govimpactfactor.org Its structural similarity to naturally occurring purines allows it to interact with a variety of biological systems, further cementing its status as a privileged scaffold in drug discovery. arabjchem.org

Overview of Research Directions for Benzimidazole Derivatives in Medicinal Chemistry

The broad spectrum of biological activities exhibited by benzimidazole derivatives has spurred intensive research across multiple therapeutic areas. nih.gov A significant focus of this research has been in the development of novel agents for various diseases.

Current research is actively exploring the potential of benzimidazole derivatives as:

Anticancer agents: Many benzimidazole-containing compounds have shown promise as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation. rsc.org

Antimicrobial agents: The benzimidazole scaffold is a component of several antifungal and antibacterial drugs. arabjchem.orgimpactfactor.org Research continues to explore new derivatives to combat drug-resistant microbial strains. researchgate.net

Antiviral agents: Certain benzimidazole derivatives have demonstrated significant activity against a range of viruses. connectjournals.com

Anti-inflammatory agents: The ability of benzimidazole derivatives to modulate inflammatory pathways is a key area of investigation. nih.govnih.gov

Antiparasitic agents: Benzimidazole-based drugs are widely used in the treatment of parasitic infections. umn.edu

The ongoing research in this field also encompasses the development of more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, to produce these valuable compounds. impactfactor.orgresearchgate.net

Significance of N1-Substituted Benzimidazoles in Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, substitutions at the N1 position of the benzimidazole ring have been shown to be particularly important in modulating their pharmacological effects. nih.govnih.gov

For instance, studies have shown that introducing a substituent at the 1-position of the benzimidazole ring can lead to a lower melting point. apacsci.com Furthermore, the nature of the N1-substituent can influence the compound's binding affinity to its biological target. In the case of 1-Isobutyl-1H-benzimidazol-2-amine, the isobutyl group at the N1 position plays a crucial role in defining its specific chemical and potential biological properties. The analysis of such N1-substituted derivatives is a key strategy in the rational design of new and more potent therapeutic agents. nih.gov

Chemical Profile of this compound

The compound this compound is a solid at room temperature and is classified as a combustible solid. sigmaaldrich.comsigmaaldrich.com

| Identifier | Value | Source |

| CAS Number | 519167-93-2 | sigmaaldrich.comlabsolu.cabiosynth.com |

| Molecular Formula | C11H15N3 | sigmaaldrich.comlabsolu.cabiosynth.com |

| Molecular Weight | 189.26 g/mol | sigmaaldrich.comlabsolu.cabiosynth.com |

| SMILES | CC(C)CN1C2=CC=CC=C2N=C1N | biosynth.com |

| InChI | 1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13) | sigmaaldrich.com |

| InChI Key | JQDRVJGZDDZXKH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDRVJGZDDZXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364144 | |

| Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519167-93-2 | |

| Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isobutyl 1h Benzimidazol 2 Amine and Analogues

Established Synthetic Pathways to 1-Isobutyl-1H-benzimidazol-2-amine

The construction of the this compound core can be achieved through several established synthetic routes. These methods primarily involve the formation of the benzimidazole (B57391) ring system from an appropriately substituted o-phenylenediamine precursor.

Condensation Reactions

A foundational approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile. In a potential synthesis of this compound, the key starting material would be N-isobutyl-benzene-1,2-diamine. This intermediate can be prepared through the mono-N-alkylation of o-phenylenediamine with an isobutyl halide.

The subsequent cyclization to form the 2-aminobenzimidazole ring is commonly achieved using cyanogen bromide (BrCN). The reaction proceeds by the nucleophilic attack of the amino groups of the diamine on the carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of hydrogen bromide to yield the desired 2-amino-benzimidazole derivative. This method offers a direct route to the 2-amino functionality.

| Starting Material | Reagent | Product |

| N-isobutyl-benzene-1,2-diamine | Cyanogen Bromide (BrCN) | This compound |

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted benzimidazoles in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not extensively documented, general MCRs for 1,2-disubstituted benzimidazoles are well-established. rsc.orgnih.gov

One such strategy involves the reaction of an o-phenylenediamine, an aldehyde, and a third component which can vary, leading to the formation of the benzimidazole core with substitutions at the N1 and C2 positions. For the synthesis of analogues, N-substituted o-phenylenediamines can be reacted with aldehydes or carboxylic acids and a source of ammonia or an amine. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. mdpi.comscispace.com This technique can be applied to the condensation reactions described above, significantly reducing reaction times from hours to minutes. mdpi.comscispace.com

The synthesis of 1,2-disubstituted benzimidazoles, for example, can be efficiently achieved by the microwave-assisted condensation of N-substituted o-phenylenediamines with aldehydes under solvent-free conditions, often in the presence of a catalyst. mdpi.comnih.gov This approach offers a greener and more efficient alternative to conventional heating methods. mdpi.comscispace.com

Synthesis of Substituted this compound Derivatives

Further diversification of the this compound scaffold can be achieved through various synthetic transformations, including N-alkylation and functionalization at the C2-amino group.

N-Alkylation Strategies and Benzimidazolium Salt Formation

The secondary amine at the N3 position of the benzimidazole ring in this compound can undergo further alkylation to form quaternary benzimidazolium salts. This transformation is typically achieved by reacting the parent benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. wikipedia.org

The formation of these benzimidazolium salts introduces a positive charge into the molecule and can significantly alter its physicochemical and biological properties.

| This compound Derivative | Alkylating Agent | Product |

| This compound | Methyl Iodide | 1-Isobutyl-3-methyl-1H-benzimidazol-2-aminium iodide |

| This compound | Benzyl Bromide | 1-Benzyl-3-isobutyl-1H-benzimidazol-2-aminium bromide |

Functionalization at the C2 Position

The primary amino group at the C2 position of this compound serves as a versatile handle for further functionalization. It can undergo a variety of reactions common to primary amines, allowing for the introduction of a wide range of substituents.

For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively. Furthermore, reductive amination with aldehydes or ketones can be employed to introduce secondary or tertiary amino groups at the C2 position. These modifications are crucial for exploring the structure-activity relationship of this class of compounds.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl Chloride | Acetamide |

| Urea Formation | Phenyl Isocyanate | Phenylurea |

| Thiourea Formation | Allyl Isothiocyanate | Allylthiourea |

| Reductive Amination | Benzaldehyde | Benzylamine |

Introduction of Amino Substituents

The synthesis of 2-aminobenzimidazoles, including the target compound this compound, can be achieved through several established routes. A historically significant and widely utilized method involves the substitution of a chlorine atom at the 2-position of the benzimidazole ring with an amino group longdom.org. This approach has been successfully used to create a diverse range of 2-aminobenzimidazole derivatives with various substituents on the benzimidazole ring system and the amino group itself longdom.org.

Alternative strategies begin with o-phenylenediamines as the foundational starting material. The reaction of o-phenylenediamine hydrochloride salts with cyanamide or dimethyl cyanamide can produce 2-amino- and 2-dimethylaminobenzimidazoles, respectively, although yields can be low longdom.org. A more versatile method involves the reaction of o-phenylenediamines with cyanogen halides, such as cyanogen bromide, which is a common approach for introducing the 2-amino functionality.

Another important pathway is the cyclodesulfurization of a pre-formed thiourea symbiosisonlinepublishing.com. This process involves reacting an appropriate o-phenylenediamine with an isothiocyanate to form a thiourea intermediate, which is then treated with a desulfurizing agent to induce ring closure and form the 2-aminobenzimidazole structure symbiosisonlinepublishing.com. Various reagents have been employed for this purpose, including mercury(II) oxide, methyl iodide, and dicyclohexyl carbodiimide symbiosisonlinepublishing.com.

Furthermore, intramolecular cyclization provides a direct route. For instance, heating N-(o-aminophenyl)-N'-phenacyl urea with phosphorus oxychloride results in the formation of 1-phenacyl-2-aminobenzimidazole longdom.org. Similarly, refluxing 1-(o-aminophenyl)-3-benzylurea in toluene with a p-toluenesulfonic acid catalyst yields 2-benzylaminobenzimidazole longdom.org. These methods highlight the diverse synthetic tools available for incorporating the essential amino substituent onto the benzimidazole core.

Derivatization through Schiff Base Formation

The primary amine at the 2-position of this compound is a versatile functional group that can be readily derivatized. A common and significant derivatization is the formation of Schiff bases, also known as imines. This reaction involves the condensation of the primary amine with a carbonyl compound, typically an aldehyde or a ketone, resulting in a molecule where the C=O group is replaced by a C=N-R' imine or azomethine group chemrevlett.com.

The synthesis is generally straightforward. For example, a 2-aminobenzimidazole derivative can be reacted with various substituted aromatic aldehydes in a suitable solvent like ethanol openmedicinalchemistryjournal.comresearchgate.net. The reaction is often catalyzed by the addition of a small amount of acid, such as glacial acetic acid, and may require heating under reflux for several hours to proceed to completion openmedicinalchemistryjournal.com. The successful formation of the Schiff base is confirmed by the disappearance of the characteristic signals of the primary amine (e.g., -NH2 stretching bands in IR spectroscopy) and the appearance of the imine (C=N) bond signal openmedicinalchemistryjournal.comnih.gov.

This derivatization is a powerful tool for modifying the structure of 2-aminobenzimidazoles, allowing for the introduction of a wide array of different alkyl and aryl groups. This structural diversification is crucial in medicinal chemistry for exploring structure-activity relationships (SAR) openmedicinalchemistryjournal.com. The reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with different aromatic aldehydes is a documented example of this process, yielding a series of Schiff bases containing the benzimidazole moiety researchgate.net.

Optimization of Reaction Conditions and Yields

Maximizing the efficiency and yield of synthetic routes to this compound and its analogues is critical for both laboratory-scale research and potential large-scale production. Optimization of reaction conditions involves systematically varying parameters such as solvent, temperature, reaction time, catalyst, and heating method.

A comparative study on the synthesis of 2-ethylamino benzimidazole from o-phenylenediamine highlighted the impact of different solvents and heating methods researchgate.net. While conventional heating in methanol for 24 hours produced the desired product, screening of various solvents was undertaken to improve the yield. Furthermore, the use of microwave irradiation was explored as an alternative heating method, which often leads to significantly reduced reaction times and improved yields in benzimidazole synthesis researchgate.netrjptonline.org.

In the synthesis of 2-aminobenzimidazole derivatives via cyclodesulfurization of thioureas, the choice of the desulfurizing agent is a key optimization point. While traditional reagents like mercury(II) oxide are effective, they pose environmental and safety concerns symbiosisonlinepublishing.com. The development of alternative, milder reagents like iodoacetic acid has been shown to simplify the process, avoid the formation of urea byproducts, shorten reaction times (e.g., to 3 hours at 60°C), and produce high yields of the desired product, thus representing a significant process optimization symbiosisonlinepublishing.com.

Metabolic stability is another factor that can drive the optimization of synthetic targets. In a hit-to-lead optimization program for a series of 2-aminobenzimidazoles, modifications to the N-alkyl side chain were explored to improve metabolic stability. It was found that decreasing the length of the linear alkyl chain improved this parameter, demonstrating how synthetic modifications are optimized not just for yield but also for desirable physicochemical and pharmacological properties nih.gov.

Below is a table summarizing the optimization of reaction conditions for the synthesis of 2-substituted benzimidazoles using Montmorillonite K10 (MK10) catalyst under microwave (MW) irradiation, illustrating the effect of reactant ratios on product yield.

| Entry | Reactant 1 (o-PDA) | Reactant 2 (Benzaldehyde) | Molar Ratio (1:2) | Catalyst (wt %) | Temperature (°C) | Method | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | o-phenylenediamine | Benzaldehyde | 1:1 | 20% MK10 | 60 | MW | 2-phenyl-benzimidazole | 81.2 |

| 2 | o-phenylenediamine | Benzaldehyde | 1:2 | 20% MK10 | 60 | MW | 1-benzyl-2-phenyl-benzimidazole | 98.5 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. These approaches offer more environmentally friendly and economically viable alternatives to traditional methods.

One prominent green strategy is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. A straightforward method for synthesizing 2-substituted benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate as a base mdpi.com. This transition-metal-free approach is notable for its operational simplicity and favorable environmental profile mdpi.com. Similarly, FeCl3 has been used as a catalyst for the synthesis of 2-aminobenzothiazoles (a related heterocyclic system) in water, with the reaction medium being recoverable and recyclable rsc.org.

Microwave-assisted synthesis is another cornerstone of green chemistry in this field rjptonline.org. Microwave irradiation can dramatically shorten reaction times from hours to minutes or even seconds, often leading to higher yields and cleaner reactions with fewer byproducts rjptonline.orgmdpi.com. The synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and aldehydes has been efficiently carried out under microwave irradiation, sometimes in the presence of catalysts like alumina rjptonline.org.

Solvent-free, or solid-state, reactions represent a further advance in green synthesis. A series of 2-aminomethyl-benzimidazoles were synthesized using a solvent-free melting method by reacting amino acids with o-diaminobenzenes researchgate.net. This method offers high yields (often over 66%) and shorter reaction times compared to previously reported methods researchgate.net. Another approach involves the one-pot condensation of o-phenylenediamine and an aldehyde using ammonium chloride as an inexpensive and environmentally benign catalyst at moderate temperatures (80-90°C), making the reaction both green and economically attractive niscpr.res.in.

The following table presents examples of green chemistry approaches for the synthesis of benzimidazole derivatives.

| Approach | Reactants | Catalyst/Medium | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | N-(2-iodoaryl)benzamidine | K₂CO₃ / Water | 100 °C, 30 h | Transition-metal-free, uses water as solvent | mdpi.com |

| Microwave-Assisted | o-phenylenediamine, Aldehyde | Alumina / Acetonitrile | 200W, 22 sec | Drastically reduced reaction time | rjptonline.org |

| Solvent-Free Melting | o-diaminobenzene, Amino Acid | None (melting) | Heat, 5 h | Avoids use of solvents, high yields | researchgate.net |

| Economical Catalyst | o-phenylenediamine, Aldehyde | NH₄Cl | 80-90 °C | Inexpensive and benign catalyst | niscpr.res.in |

Computational Chemistry and Theoretical Investigations of 1 Isobutyl 1h Benzimidazol 2 Amine

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are employed to understand the intrinsic properties of a molecule. For 1-Isobutyl-1H-benzimidazol-2-amine, these studies elucidate its electronic structure, reactivity, and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or 6-31G(d,p), provide optimized molecular geometries and electronic properties. nih.govnih.govresearchgate.net These calculations for this compound would determine key structural parameters such as bond lengths and angles. Studies on analogous compounds, like N-Butyl-1H-benzimidazole, show that the presence of an alkyl substituent on the nitrogen atom does not significantly alter the conjugation of the core benzimidazole ring. nih.gov DFT calculations help in understanding the distribution of electron density and the nature of chemical bonds within the molecule, confirming the stability of the benzimidazole scaffold. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. For benzimidazole derivatives, the region around the nitrogen atoms of the imidazole (B134444) ring typically shows a negative potential (red or yellow), indicating a high electron density and susceptibility to electrophilic attack. researchgate.netnih.gov Conversely, the amino group's hydrogen atoms would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. The MEP map for this compound is crucial for predicting its intermolecular interactions and the regions involved in forming hydrogen bonds. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For benzimidazole derivatives, the HOMO is typically located over the benzimidazole ring, while the LUMO may be distributed differently depending on the substituents. nih.govresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. In 2-aminobenzimidazole, the parent compound, the HOMO→LUMO transition implies a transfer of electron density from the benzimidazole ring to the amino group. researchgate.net For this compound, FMO analysis, calculated using methods like DFT, would provide insights into its electronic and optical properties and its potential for charge transfer interactions. nih.govnih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule, likely centered on the electron-rich benzimidazole ring system. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability, influencing its reactivity towards nucleophiles. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Predicting the pKa value, which quantifies the acidity of a molecule, is essential for understanding its behavior in a biological system. For a molecule like this compound with multiple nitrogen atoms, computational methods such as semiempirical quantum chemical methods (e.g., AM1 or PM3) combined with continuum solvation models (like COSMO or SMD) can predict protonation states at a given pH. peerj.com The benzimidazole ring contains two key nitrogen atoms: the pyridine-like nitrogen (N1) bearing the isobutyl group and the pyrrole-like nitrogen within the imidazole ring. The exocyclic amino group provides a third potential protonation site. Computational models predict the most likely site of protonation and the corresponding pKa values, which is crucial as the protonation state affects ligand-receptor interactions. peerj.comnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools in modern drug discovery and materials science, allowing for the visualization and prediction of interactions between molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely applied to benzimidazole derivatives to explore their potential as inhibitors for various therapeutic targets. scispace.comnih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction.

Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to understand the basis of the ligand's affinity and selectivity. mdpi.comresearchgate.net For instance, the amino group and the nitrogen atoms of the benzimidazole ring are potential hydrogen bond donors and acceptors. The isobutyl group can engage in hydrophobic interactions within the binding pocket of a protein. mdpi.com Numerous studies on similar benzimidazole compounds have demonstrated their ability to bind to a wide range of biological targets. nih.govresearchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Benzimidazole Derivative(s) | Target Protein (PDB ID) | Docking Software | Key Findings / Interactions |

|---|---|---|---|

| Substituted 1H-benzo[d]imidazol-2-amine derivatives | Prostaglandin-endoperoxide synthase 2 (COX-2) (5F1A) | Autodock Tools 1.5.6 | Assessment of molecular adaptations for anti-inflammatory potential. scispace.com |

| Substituted benzimidazole derivatives | M. tuberculosis KasA (6P9K) | Schrodinger suite | Docking scores ranged from -5.149 to -7.541 kcal/mol, fitting into the active site near the co-crystallized ligand. nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana arginase (LmARG) | Not specified | A lead compound inhibited the enzyme, suggesting a potential mechanism of action. nih.gov |

| Benzimidazole carboxamide derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | Not specified | Docking was used to explore binding modes and generate bioactive conformations for 3D-QSAR studies. nih.gov |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | Not specified | A lead compound showed a binding energy of -8.50 Kcal/mol, superior to the standard albendazole. semanticscholar.org |

These studies are often complemented by molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor complex. nih.govnih.gov MD simulations assess the stability of the docked pose over time, providing further confidence in the predicted binding mode. semanticscholar.orgresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Butyl-1H-benzimidazole |

| 2-aminobenzimidazole |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the physical movements and conformational changes of molecules over time. nih.gov For a compound like this compound, MD simulations are crucial for evaluating the conformational stability of the molecule, particularly when it is bound to a biological target such as a protein receptor. nih.govnih.gov These simulations model the intricate interactions between the ligand and the protein, offering a dynamic view of the complex's stability. nih.govresearchgate.net

The primary goal of running MD simulations for a ligand-protein complex is to assess whether the ligand remains stably bound within the active site. Key parameters are analyzed to determine this stability. The Root-Mean-Square Deviation (RMSD) is a critical metric that measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. A low and stable RMSD value suggests that the protein-ligand complex reaches equilibrium and remains stable, whereas significant fluctuations can indicate instability. nih.govnih.gov

Another important parameter is the Root-Mean-Square Fluctuation (RMSF), which analyzes the flexibility of individual amino acid residues in the protein. nih.gov This helps to identify which parts of the protein interact most significantly with the ligand. Furthermore, the radius of gyration (Rg) and analysis of hydrogen bonds formed between the ligand and protein provide information on the compactness of the complex and the specific interactions that anchor the ligand in the binding pocket. nih.govresearchgate.net

While specific MD simulation studies on this compound are not extensively detailed in the literature, research on analogous benzimidazole derivatives shows that these compounds can form highly stable complexes with their target proteins. nih.govresearchgate.net For instance, simulations run for 100 nanoseconds on similar compounds have demonstrated minimal fluctuations in the ligand's position within the active site, confirming a stable binding mode. nih.govresearchgate.net These findings suggest that this compound likely possesses favorable dynamic properties for stable interactions with biological targets.

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and converging RMSD values indicate the system has reached equilibrium and is stable. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of each individual residue from its average position during the simulation. | Lower RMSF values in the binding site residues suggest a stable interaction with the ligand. nih.gov |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex over time. | A stable Rg value indicates that the complex maintains its structural integrity. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Consistent hydrogen bonding throughout the simulation points to a strong and stable binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in modern drug discovery for predicting the activity of new compounds and optimizing lead structures.

2D-QSAR Modeling

Two-dimensional QSAR (2D-QSAR) modeling focuses on finding a statistical link between the biological activity of a set of molecules and their descriptors, which are derived from their 2D representation. nih.gov These descriptors can include physicochemical properties, electronic properties, and topological indices.

In studies involving benzimidazole derivatives, 2D-QSAR models have been successfully developed to predict their potential as anticancer agents. researchgate.netbenthamdirect.com For example, a 2D-QSAR study on a series of 131 benzimidazole derivatives yielded a model with a high squared correlation coefficient (R²) of 0.904. researchgate.net This indicates that over 90% of the variance in the observed biological activity could be explained by the model's descriptors. Such models are validated internally using methods like leave-one-out (LOO) cross-validation and externally with a test set of compounds to ensure their predictive power. researchgate.netnih.gov The successful application of 2D-QSAR to the benzimidazole class suggests that a similar model could be constructed to predict the activity of this compound based on its structural features.

| Statistical Parameter | Symbol | Acceptable Value | Significance |

|---|---|---|---|

| Correlation Coefficient | R² | > 0.6 | Indicates the goodness-of-fit of the model. researchgate.net |

| Cross-validated Correlation Coefficient | Q² or R²cv | > 0.5 | Measures the internal predictive ability of the model. dovepress.com |

| External Validation Coefficient | R²pred | > 0.5 | Measures the ability of the model to predict the activity of an external test set. |

| F-test Value | F | High value | Indicates the statistical significance of the regression model. dovepress.com |

3D-QSAR Modeling and Pharmacophore Generation

Three-dimensional QSAR (3D-QSAR) modeling provides a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. A critical first step in 3D-QSAR is the generation of a pharmacophore model. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov

For the benzimidazole scaffold, pharmacophore models have been developed to identify key features for activity against various targets. For instance, a study on benzimidazole-based Farnesoid X receptor (FXR) agonists identified a five-point pharmacophore, HHHRR, consisting of three hydrophobic features (H) and two aromatic rings (R), as crucial for activity. researchgate.net Another study identified a different five-point pharmacophore, AAAHR, comprising three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). dovepress.com

Once a pharmacophore hypothesis is established and the molecules are aligned, a 3D-QSAR model is built. This model generates contour maps that visualize the regions where specific properties are favorable or unfavorable for biological activity. researchgate.net For example, green contours might indicate areas where bulky groups enhance activity, while yellow contours might show regions where such groups are detrimental. These visual aids are invaluable for guiding the rational design of new, more potent derivatives. Studies on benzimidazole derivatives have successfully used this approach to design novel inhibitors for targets like acetylcholinesterase, yielding models with high statistical reliability (R² > 0.8 and Q² > 0.7). researchgate.netresearchgate.net

| Pharmacophoric Feature | Abbreviation | Description | Relevance to this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | A | A feature that can accept a hydrogen bond, such as a nitrogen or oxygen atom. | The nitrogen atoms in the benzimidazole ring can act as acceptors. dovepress.com |

| Hydrogen Bond Donor | D | A feature that can donate a hydrogen bond, such as an -NH or -OH group. | The amine group (-NH2) is a key hydrogen bond donor. |

| Hydrophobic Group | H | A nonpolar group that favors interaction with hydrophobic pockets in a receptor. | The isobutyl group provides a significant hydrophobic feature. dovepress.comresearchgate.net |

| Aromatic Ring | R | A planar, cyclic, conjugated ring system. | The fused benzene (B151609) ring of the benzimidazole core is a critical aromatic feature. dovepress.comresearchgate.net |

Biological Activities and Mechanistic Studies of 1 Isobutyl 1h Benzimidazol 2 Amine Derivatives

Antimicrobial Activity

Benzimidazole (B57391) derivatives are recognized for their potent antimicrobial properties, attributed in part to their ability to act as competitive inhibitors that can block the biosynthesis of nucleic acids and proteins in microbial cells. nih.gov The introduction of various substituents onto the benzimidazole core can significantly influence the antimicrobial spectrum and potency.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 1-isobutyl-1H-benzimidazol-2-amine have been synthesized and evaluated for their antibacterial properties. In a study involving novel N-substituted benzimidazole-derived Schiff bases, a precursor molecule, 2-amino-1-isobutyl-6-nitrobenzimidazole, demonstrated broad-spectrum antibacterial activity. It was active against most of the tested bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli (efflux dell), and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 32 μM, and against S. aureus with a MIC of 16 μM. mdpi.com

However, many of the subsequently synthesized Schiff base derivatives of this compound were found to be largely inactive against the tested Gram-positive and Gram-negative bacterial strains. mdpi.com This highlights the critical role that specific substitutions play in the antibacterial efficacy of this class of compounds.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 2-amino-1-isobutyl-6-nitrobenzimidazole | Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 | |

| Escherichia coli (efflux dell) | 32 | |

| Klebsiella pneumoniae | 32 |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of benzimidazole derivatives has been well-documented, with some compounds acting by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. sigmaaldrich.comnih.gov For derivatives specifically related to this compound, studies have explored their activity against various fungal pathogens.

For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antifungal activities. Among these, certain compounds demonstrated moderate activity against Candida albicans and Aspergillus niger, both with MIC values of 64 μg/mL. acs.org While these compounds are not direct amine derivatives, they share the N-alkylated benzimidazole core, suggesting that isobutyl substitution could be a feature in compounds with antifungal properties. Further research is needed to specifically determine the antifungal efficacy of this compound itself.

| Compound Class | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Candida albicans | 64 |

| Aspergillus niger | 64 |

Mechanistic Insights into Antimicrobial Action: Inhibition of Nucleic Acid and Protein Synthesis

The structural analogy of benzimidazoles to purines is a key factor in their antimicrobial mechanism of action. nih.gov By mimicking natural purines, these compounds can interfere with the synthesis of essential macromolecules like nucleic acids and proteins, leading to the inhibition of microbial growth. nih.gov As competitive inhibitors, they can disrupt the normal metabolic pathways within bacterial cells, ultimately leading to cell stasis or death. nih.gov This mechanism is considered a general mode of action for the benzimidazole class of compounds.

Anticancer and Antiproliferative Activity

Benzimidazole derivatives have emerged as a significant class of compounds in the development of anticancer agents. nih.gov Their ability to induce apoptosis and inhibit cell proliferation has been demonstrated in a variety of cancer cell lines. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in vitro

Specific derivatives of 1-isobutyl-1H-benzimidazole have shown notable antiproliferative activity against various cancer cell lines. For example, a Schiff base derivative, (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-1-isobutyl-1H-benzo[d]imidazole-6-carbonitrile, displayed moderate activity against three cancer cell types with IC₅₀ values ranging from 32.8 to 47.6 μM. mdpi.com Another derivative, a 4-N,N-dimethylamino-substituted Schiff base with an isobutyl side chain, exhibited selective antiproliferative activity against colorectal carcinoma (HCT-116). mdpi.com

Furthermore, a related compound, 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC), demonstrated significant dose-dependent cytotoxicity against colorectal cancer (CRC) cells. The IC₅₀ value for IMBZC in HT29 colon adenocarcinoma cells was 6.97 μg/ml, and for SW620 metastatic colorectal cancer cells, it was 4.89 μg/ml. researchgate.net

| Compound | Cancer Cell Line | IC₅₀ |

|---|---|---|

| (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-1-isobutyl-1H-benzo[d]imidazole-6-carbonitrile | Various (3 types) | 32.8–47.6 μM |

| 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC) | HT29 (Colon Adenocarcinoma) | 6.97 μg/ml |

| SW620 (Metastatic Colorectal Cancer) | 4.89 μg/ml |

Modulation of Specific Cellular Targets in Oncogenesis (e.g., Cathepsin K)

Recent research has identified Cathepsin K, a cysteine protease, as a therapeutic target in the progression of certain cancers, particularly in the context of invasion and metastasis. nih.gov A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were specifically designed and synthesized to target Cathepsin K-mediated proliferation of invasive breast cancer cells. preprints.org

The antiproliferative effects of these benzimidazole derivatives were evaluated against a panel of cancer cell lines, including invasive breast cancer (MDA-MB231), non-invasive breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87). The results indicated that many of these compounds exhibited heightened activity against the invasive MDA-MB231 cell line. preprints.org Molecular docking studies further substantiated the role of Cathepsin K as a viable target, with the most potent compounds demonstrating strong binding affinity within the active site of the enzyme. preprints.org These findings underscore the potential of benzimidazole derivatives as inhibitors of Cathepsin K for the development of novel anticancer therapies targeting invasive malignancies. preprints.org

| Compound | IC50 (µg/ml) |

|---|---|

| 7h | 17 |

| 7i | 27 |

| 7a | 38 |

| 7j | 67 |

Anti-inflammatory Activity

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1, COX-2)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. researchgate.net Several novel benzimidazole derivatives have been synthesized and evaluated for their ability to selectively inhibit these enzymes. Studies have shown that certain derivatives exhibit potent inhibitory activity against COX-2, an enzyme isoform that is significantly involved in pathological inflammation. researchgate.net For instance, a series of 2-substituted benzimidazole derivatives demonstrated lower IC50 values than the standard drug ibuprofen in a Luminol-enhanced chemiluminescence assay, indicating strong anti-inflammatory potential. preprints.org The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. mdpi.comnih.gov

| Compound | IC50 (µM) |

|---|---|

| 4a | 0.23 |

| 4b | 0.27 |

| 5 | 0.24 |

| 6 | 0.13 |

| 9 | 0.15 |

| Indomethacin (Standard) | 0.41 |

5-Lipoxygenase (5-LO) and 5-LO-Activating Protein (FLAP) Inhibition

The 5-lipoxygenase (5-LO) pathway is another critical route in the biosynthesis of pro-inflammatory mediators, specifically leukotrienes. nih.gov Pharmacological suppression of leukotriene formation by inhibiting 5-lipoxygenase-activating protein (FLAP) represents a promising strategy for treating inflammatory conditions. nih.govmdpi.com Virtual screening targeting FLAP has led to the identification of novel benzimidazole derivatives as potent inhibitors of leukotriene biosynthesis. nih.gov One such identified compound, 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole, effectively suppressed leukotriene formation in intact neutrophils with a low IC50 value. nih.gov Subsequent structural optimization of this benzimidazole scaffold led to the synthesis of even more potent analogues. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 7 | 0.31 |

| 70 | 0.19 |

| 71 | 0.12 |

| 72 | 0.14 |

| 82 | 0.12 |

Antiviral Activity and Related Mechanistic Pathways

The benzimidazole ring system is a well-recognized scaffold in the development of antiviral agents, with derivatives showing potential against a wide array of viruses. Depending on the substitutions, these compounds have demonstrated activity against viruses such as hepatitis C virus (HCV), hepatitis B virus (HBV), human immunodeficiency virus (HIV), herpes simplex virus (HSV), and various respiratory viruses. The antiviral mechanisms of benzimidazole derivatives are diverse and can involve targeting critical viral proteins and proteases that are essential for the viral life cycle. For instance, some derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values in the nanomolar range. The broad-spectrum nature of their antiviral activity makes benzimidazole derivatives a promising area for the development of new antiviral therapies. nih.gov

Antileishmanial Activity: Target Identification and Arginase Inhibition

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Benzimidazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity. A key therapeutic target identified for these compounds in Leishmania is the enzyme arginase. Arginase is crucial for the parasite's synthesis of polyamines, which are essential for its growth and proliferation.

Several studies have synthesized and evaluated N-benzyl-1H-benzimidazol-2-amine derivatives for their in vitro activity against different Leishmania species. Certain compounds have demonstrated potent activity against both the promastigote and amastigote stages of the parasite, with some exhibiting greater efficacy than the standard drug miltefosine. Notably, a lead compound from one study was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27%, and docking studies have helped to elucidate the possible mechanism of this inhibitory action. This targeted inhibition of a crucial parasite enzyme highlights the potential of benzimidazole derivatives in the development of novel antileishmanial drugs.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 7 | L. mexicana (Amastigote) | IC50 values in the micromolar range |

| L. braziliensis (Amastigote) | IC50 values in the micromolar range | |

| Compound 8 | L. mexicana (Amastigote) | IC50 values in the micromolar range |

| L. braziliensis (Amastigote) | IC50 values in the micromolar range |

Antiulcer Activity: H+/K+-ATPase Inhibition Mechanisms

Substituted benzimidazoles have emerged as a significant class of therapeutic agents for the management of peptic ulcers, primarily through their targeted inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the pathway of acid secretion from parietal cells into the stomach lumen. The inhibitory mechanism of these compounds is intricate, involving a covalent disulfide bond formation with the enzyme.

The process begins with the benzimidazole derivative, a prodrug, accumulating in the acidic environment of the parietal cell canaliculus. Here, the acidic conditions catalyze the conversion of the benzimidazole into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, specifically targeting the luminal face of the enzyme. This irreversible binding inactivates the pump, thereby inhibiting the secretion of gastric acid.

Studies on various substituted benzimidazoles have elucidated the specifics of this interaction. For instance, the inhibition has been shown to be non-competitive with respect to K+ and is not reversible by dilution, confirming the covalent nature of the bond. The interaction with essential sulfhydryl (SH) groups of the H+/K+-ATPase is crucial for the inhibitory activity. The potency of this inhibition is often pH-dependent, with greater activity observed in more acidic environments, which facilitates the formation of the active inhibitor.

Research has identified several benzimidazole derivatives that exhibit potent H+/K+-ATPase inhibitory activity. Compounds such as omeprazole, lansoprazole, and pantoprazole are well-established drugs that operate through this mechanism. nih.gov Newer derivatives continue to be synthesized and evaluated for their antiulcer potential, with some showing highly significant antisecretory activity. scispace.com For example, certain 2-(pyrimidinyl-sulfinyl) benzimidazole derivatives have demonstrated potent inhibition of ulceration in preclinical models. scispace.com The binding affinities of these compounds to the H+/K+-ATPase are a key determinant of their antiulcer efficacy. nih.gov

Table 1: H+/K+-ATPase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Test System | IC50 / % Inhibition | Reference |

|---|---|---|---|

| Picoprazole | Gastric (H+ + K+)-ATPase | ~2 µM | nih.gov |

| BY 1023/SK&F 96022 | Intact gastric glands (dibutyryl cAMP stimulated) | 1.0 µM | nih.gov |

| BY 1023/SK&F 96022 | Permeabilized gastric glands (ATP stimulated) | 0.42 µM | nih.gov |

| BY 1023/SK&F 96022 | Intact gastric vesicles (KCl, valinomycin, MgATP stimulated) | 3.5 µM | nih.gov |

| H 149/94 | (H+ + K+)ATPase | Progressive inhibition with increasing concentration | darmzentrum-bern.ch |

| Compound 54c | Aspirin-induced ulcer model | 74.03% inhibition | scispace.com |

| Compound 54f | Aspirin-induced ulcer model | 72.87% inhibition | scispace.com |

| Compound 54i | Aspirin-induced ulcer model | 75.15% inhibition | scispace.com |

Antioxidant Activity and Reactive Oxygen Species Modulation

Benzimidazole derivatives have been recognized for their antioxidant properties, which contribute to their therapeutic potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases, including gastric ulcers. The ability of benzimidazole compounds to modulate ROS levels is a key aspect of their biological activity.

The antioxidant mechanism of benzimidazole derivatives often involves the scavenging of free radicals. sciforum.netnih.gov These compounds can donate a hydrogen atom to neutralize highly reactive radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. This radical scavenging activity has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

A significant aspect of the antioxidant activity of these derivatives is the inhibition of lipid peroxidation. nih.govnih.gov Lipid peroxidation is a chain reaction initiated by free radicals that leads to the oxidative degradation of lipids in cell membranes, resulting in cell damage. Benzimidazole derivatives have been shown to effectively inhibit lipid peroxidation in rat liver microsomes, with some compounds exhibiting inhibitory activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). nih.gov The structure of the benzimidazole derivative, including the nature and position of substituents, plays a crucial role in its antioxidant capacity. For instance, the presence of hydroxyl and methoxy groups on the phenyl ring can enhance the radical scavenging ability. nih.gov

Furthermore, some benzimidazole derivatives have been investigated for their effects on enzymes involved in oxidative stress, such as ethoxyresorufin-O-deethylase (EROD), an activity associated with cytochrome P450 enzymes. While some derivatives show modest inhibitory effects on EROD, their primary antioxidant action appears to be through direct radical scavenging and inhibition of lipid peroxidation. nih.govnih.gov

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2-(2-p-bromophenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide | Lipid Peroxidation Inhibition | 57% inhibition | nih.gov |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives (general) | Lipid Peroxidation Inhibition | 15-57% inhibition | nih.gov |

| 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives | Lipid Peroxidation Inhibition | Moderate inhibitory activity | nih.gov |

| 1H-benzimidazol-2-yl hydrazones with hydroxy/methoxy phenyl fragments | Peroxyl Radical Scavenging | Moderate to high ability | nih.gov |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | Hydroxyl and Peroxyl Radical Scavenging | High capacity | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Benzimidazol 2 Amine Analogues

Influence of N1 Isobutyl Substitution on Biological Activity Profile

The substitution at the N1 position of the benzimidazole (B57391) ring plays a pivotal role in determining the biological activity of its derivatives. The isobutyl group at this position in 1-Isobutyl-1H-benzimidazol-2-amine is of particular interest due to its impact on the molecule's lipophilicity and steric properties.

The presence of an isobutyl side chain attached to the benzimidazole nucleus has been associated with significant cytotoxic potential in cancer cell lines. researchgate.net This observation underscores the importance of the N1-substituent in modulating the anticancer properties of benzimidazole derivatives. The branched nature of the isobutyl group can influence the compound's ability to fit into specific binding pockets of target proteins, potentially enhancing its efficacy.

Furthermore, the synthesis of N-isobutyl-2-nitroaniline, a precursor for N-isobutyl-substituted benzimidazoles, highlights the chemical strategies employed to introduce this key functional group. nih.gov The subsequent reduction to N-isobutylbenzene-1,2-diamine allows for the construction of the benzimidazole ring system, with the isobutyl group pre-installed at the N1 position. nih.gov This synthetic route provides a foundation for creating a diverse range of analogues to probe the effects of the N1-isobutyl moiety on various biological targets. The size and branching of the N1-alkyl group can significantly affect the compound's interaction with receptors, as seen in studies of related benzimidazole derivatives where different alkyl substituents led to varied pharmacological profiles, including antagonist or partial agonist activity at serotonin (B10506) receptors. researchgate.net

Impact of Substituents at C2 Position on Bioactivity Profiles

The C2 position of the benzimidazole ring is a critical site for substitution, and modifications at this position have a profound impact on the biological activity of this compound analogues. The 2-amino group is a key feature of the parent compound, and its modification or replacement has been a central theme in SAR studies.

The 2-amino-benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anthelmintic properties. researchgate.net The presence of the amino group allows for the formation of crucial hydrogen bonds with target biomolecules. Altering this group can dramatically change the compound's binding affinity and efficacy. For instance, the conversion of the 2-amino group to other functionalities, such as carboxamides, has been explored to modulate the biological profile. nih.gov

SAR studies on various 2-substituted benzimidazoles have revealed that the nature of the substituent at C2 is a major determinant of their anti-inflammatory, antimicrobial, and anticancer activities. nih.govwhiterose.ac.uk For example, the introduction of different aryl or heteroaryl groups at the C2 position can lead to potent inhibitors of various enzymes and receptors.

| Compound ID | C2-Substituent | Observed Biological Activity | Reference |

| Analogue A | Unmodified -NH2 | Anthelmintic activity | researchgate.net |

| Analogue B | -NH-C(O)-Aryl | Modulated activity, potential for enhanced potency | nih.gov |

| Analogue C | Aryl/Heteroaryl | Varied inhibitory profiles against enzymes/receptors | nih.govwhiterose.ac.uk |

Effects of Substitutions on the Benzene (B151609) Ring (e.g., C5, C6) on Biological Activity

SAR analyses have consistently shown that substitutions at the C5 and C6 positions significantly influence the anti-inflammatory and other biological activities of benzimidazoles. nih.gov For instance, the introduction of electron-withdrawing groups like nitro (NO2) or electron-donating groups can alter the pKa of the benzimidazole nitrogen atoms, thereby affecting their ability to form ionic bonds or hydrogen bonds.

In the context of anticancer activity, the presence of a cyano group on the benzimidazole nucleus of an N-isobutyl-substituted derivative has been shown to be a noteworthy modification. mdpi.com This highlights the potential for synergistic effects between substituents at different positions of the benzimidazole scaffold.

| Compound ID | Benzene Ring Substituent | Position | Impact on Biological Activity | Reference |

| Analogue D | Nitro (NO2) | C5/C6 | Can enhance or decrease activity depending on the target | nih.gov |

| Analogue E | Amino (NH2) | C5/C6 | Generally modifies electronic properties and solubility | nih.gov |

| Analogue F | Cyano (CN) | C6 | Noteworthy for anticancer activity in N-isobutyl derivatives | mdpi.com |

Rational Design Principles for Enhanced Selectivity and Potency

The development of potent and selective inhibitors based on the this compound scaffold relies on the application of rational design principles. This approach involves leveraging structural information of the target protein to design molecules that can bind with high affinity and specificity.

Key strategies in rational drug design include exploiting non-conserved amino acid residues in the binding site of the target protein to achieve selectivity over other related proteins. nih.gov By designing ligands that form specific interactions with these unique residues, it is possible to minimize off-target effects. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in this process, allowing for the prediction of binding affinities and the identification of key molecular descriptors that correlate with biological activity. scispace.comijpsjournal.com

The optimization of physicochemical properties, such as lipophilicity and metabolic stability, is another crucial aspect of rational design. While a certain degree of lipophilicity, often contributed by the N1-isobutyl group, can be beneficial for cell permeability, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, a balance must be struck to achieve optimal pharmacokinetic and pharmacodynamic profiles.

Development of Multi-Target-Directed Ligands (MTDLs) based on this compound Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.govnih.govresearchgate.netmdpi.com The this compound scaffold presents a versatile platform for the design of such MTDLs.

The inherent biological activities of the benzimidazole core can be combined with other pharmacophores to create hybrid molecules with a broader spectrum of action. For example, by incorporating moieties known to inhibit other key enzymes or receptors involved in a particular disease, it is possible to develop MTDLs with enhanced therapeutic efficacy. This approach aims to address the multifactorial nature of complex diseases more effectively than single-target agents. nih.govnih.govresearchgate.netmdpi.com

The design of MTDLs based on the this compound scaffold would involve the strategic placement of additional functional groups that can interact with secondary targets, while maintaining or enhancing the primary activity associated with the core structure. This represents a promising frontier in the development of novel therapeutics for challenging diseases.

Interactions with Biological Targets and Molecular Recognition

Enzyme Inhibition Studies

Benzimidazole (B57391) derivatives have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes. The substitution at the N-1 position, such as the isobutyl group in 1-Isobutyl-1H-benzimidazol-2-amine, plays a crucial role in modulating this inhibitory activity.

Dipeptidyl peptidase III (DPP III) is a zinc-dependent enzyme involved in the final steps of intracellular protein catabolism and has been linked to various pathophysiological processes. nih.govnih.gov A study evaluating thirty-six amidino-substituted benzimidazole derivatives for their inhibitory potential against human DPP III (hDPP III) found that all tested compounds showed some level of inhibitory activity. nih.govnih.gov

The research highlighted that the type of substituent at the 5(6)-position of the benzimidazole core significantly influences the enzyme inhibition. nih.govnih.gov The effectiveness of these substituents was ranked, demonstrating the following order of influence on inhibitory potency: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. nih.govnih.gov Furthermore, specific substitutions at the 2-position of the benzimidazole core, such as 2,2′-bithiophene, 4-trifluoromethylphenyl, 4-(N,N-diethylamino)phenyl, and 2,3,4-trihydroxyphenyl, were found to enhance the inhibitory potency against hDPP III. nih.govnih.gov For instance, the compound featuring a 2,3,4-trihydroxyphenyl substituent at the 2-position (b13) was the most potent inhibitor identified in the series, with an IC₅₀ value of 1.03 ± 0.01 µM. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and certain amino acids, making it a significant target for antimicrobial and anticancer agents. mdpi.com Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown their potential as DHFR inhibitors. mdpi.com The design of these compounds often focuses on three structural aspects: the planar benzimidazole nucleus, substitution on the phenyl ring at position 2, and varying lengths of aliphatic chains at the N-1 position. mdpi.com

Molecular docking studies have shown that these benzimidazole derivatives can interact with key amino acids in the binding site of DHFR. mdpi.com This interaction is thought to suppress the overgrowth of cancer cells by inducing apoptosis through the disruption of mitochondrial membrane potential and subsequent caspase activation. mdpi.com While many benzimidazole derivatives have been synthesized to target DHFR, they have generally been found to be significantly weaker inhibitors compared to established drugs like trimethoprim. nih.gov For example, a study on 2,4-diamino-6-benzylbenzimidazole derivatives found their inhibitory activity against bacterial DHFR to be orders of magnitude weaker than that of 5-benzyl-2,4-diaminopyrimidine. nih.gov

Receptor Binding and Modulation Studies

The benzimidazole structure is a key pharmacophore for interacting with various G-protein coupled receptors (GPCRs), with substitutions dictating the selectivity and functional activity (agonist, antagonist, or inverse agonist) at specific receptor subtypes.

Dopamine (B1211576) D₂ and D₃ receptors, which share significant structural similarities, are important targets for treating neuropsychiatric disorders. acs.orgfrontiersin.org The development of subtype-selective ligands is a key goal in medicinal chemistry. nih.gov Studies on benzimidazole derivatives have revealed that this scaffold can yield potent and selective dopamine receptor ligands. acs.org

In one study, a series of novel ligands were synthesized and tested for their functional behavior at D₂, D₃, and D₄ receptors. acs.org A benzimidazole derivative, compound 24d , demonstrated excellent potency at the D₂ receptor with a pIC₅₀ of 8.66, although it was not selective over the D₄ receptor. acs.org The research indicated that the nature of the substituent on the exocyclic amide group of the benzimidazole scaffold is crucial for achieving high potency and selectivity. acs.org For instance, decorating the scaffold with a benzyl (B1604629) group resulted in potent and selective D₂ partial agonists. acs.org

The cannabinoid receptor 2 (CB₂) is primarily expressed in the immune system and is a therapeutic target for inflammatory and pain-related conditions. nih.govnih.govsigmaaldrich.com The benzimidazole core has been identified as a valuable scaffold for developing selective CB₂ receptor ligands. nih.govnih.gov

A study focused on a series of benzimidazole-containing derivatives identified compounds with preferential binding to the CB₂ receptor over the CB₁ receptor, with potencies in the sub-micromolar or low micromolar range. nih.gov Notably, the substitution at the N-1 position of the benzimidazole ring was found to be a key determinant of activity. Compound 11 , which features a 1-butyl substituent (structurally similar to the isobutyl group of the title compound), was identified as a potent inverse agonist/antagonist with a Kᵢ value of 0.37 μM for the CB₂ receptor. nih.gov Another study reported a novel class of benzimidazole-based CB₂ agonists with binding affinities up to 1 nM and excellent selectivity (>1000-fold) over the CB₁ receptor. nih.govsigmaaldrich.com These findings confirm that the benzimidazole scaffold is highly suitable for creating potent and selective CB₂ receptor modulators. nih.gov

The histamine (B1213489) H₄ receptor is predominantly found on hematopoietic cells and is involved in inflammatory and immune responses, making it a target for treating conditions like allergies and asthma. vu.nlresearchgate.netjwatch.org The benzimidazole structure is a key feature in several series of H₄ receptor antagonists. vu.nlresearchgate.net

High-throughput screening has identified indole/benzimidazole carboxamides and 2-aryl-benzimidazoles as promising lead series for H₄ receptor antagonists. researchgate.net Further studies have investigated the structural requirements for inverse agonism at the H₄ receptor among benzimidazole derivatives. vu.nl It was found that inverse agonism is a more common property than neutral antagonism for this class of compounds. vu.nl The development of dual H₁/H₄ receptor antagonists is considered a worthwhile goal for treating allergic reactions, given the synergistic inhibitory effects observed when H₁ and H₄ antagonists are used together. nih.gov

Protein-Ligand Interaction Analysis through Computational Methods

Computational analysis of protein-ligand interactions is a cornerstone of modern drug discovery. For benzimidazole derivatives, these studies typically involve docking the molecule into the active site of a target protein to predict its binding conformation and affinity. The analysis then focuses on identifying the key intermolecular forces that stabilize the complex.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specificity and stability of protein-ligand interactions. In the case of this compound, the primary amine (-NH2) group and the nitrogen atoms within the benzimidazole ring system are potential hydrogen bond donors and acceptors. A computational study would typically identify the specific amino acid residues in the protein's active site that form hydrogen bonds with these functional groups. The distances and angles of these bonds are measured to assess their strength.

Hydrophobic Interactions

The isobutyl group attached to the benzimidazole core is a key feature of this compound that would contribute to hydrophobic interactions. These interactions involve the burial of nonpolar surfaces away from the aqueous environment of the cell. In a protein's active site, the isobutyl group would likely interact with hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine. Computational models can visualize and quantify the extent of these hydrophobic contacts.

Aromatic Stacking Interactions

The benzimidazole ring itself is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings are positioned face-to-face or edge-to-face, contribute significantly to the binding affinity. A detailed computational analysis would characterize the geometry and energy of these stacking interactions.

Emerging Research Applications and Advanced Materials Science

Application in Material Science: Development of pH-Sensing Materials

The development of materials that can detect and respond to changes in pH is crucial for a variety of applications, from environmental monitoring to industrial process control. The inherent electronic properties of the benzimidazole (B57391) core, which can be finely tuned by substitution, make its derivatives excellent candidates for pH-sensing materials.

While direct and extensive research on 1-Isobutyl-1H-benzimidazol-2-amine as a pH sensor is still emerging, studies on closely related compounds highlight its significant potential. Research into amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, which feature isobutylamine groups, has demonstrated their efficacy as novel pH probes. mdpi.com These studies show that the introduction of isobutylamine groups onto the benzimidazole-containing core influences the photophysical and acid-base properties of the molecules. mdpi.com

The isobutyl group in this compound is expected to contribute to the molecule's lipophilicity and modulate its electronic properties, which could be advantageous for its incorporation into polymer matrices or other solid-state sensor devices. The amine group at the 2-position is a key feature, acting as a protonation site that can trigger a measurable optical response, such as a change in color or fluorescence intensity, upon a change in pH. researchgate.net

Further research is anticipated to fully characterize the pH-sensing capabilities of this compound, including its pKa value, response time, and selectivity. The promising results from analogous structures suggest that it is a strong candidate for the development of next-generation pH-sensitive materials.

Exploration in other Non-Biological Domains

Beyond its potential in pH sensing, the unique chemical structure of this compound opens avenues for its exploration in other non-biological fields, including agriculture.

The benzimidazole class of compounds has a long-standing history in agricultural science, primarily as fungicides. While specific studies on the agricultural applications of this compound are not yet widely published, the general activity of this chemical family suggests its potential utility. For instance, some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown moderate antifungal activities against common plant pathogens like Candida albicans and Aspergillus niger. nih.gov The introduction of alkyl groups, such as the isobutyl group, at the N-1 position of the benzimidazole ring has been shown to positively influence antifungal properties. nih.gov This suggests that this compound could be a candidate for the development of new crop protection agents.

The compound's ability to interact with metal ions, a characteristic of many benzimidazole derivatives, could also be exploited in agricultural contexts, for example, in the formulation of micronutrient delivery systems for plants.

In the broader field of materials science, 2-aminobenzimidazoles are used in the formulation of advanced polymers and coatings due to their thermal stability and chemical resistance. These properties make them suitable for creating materials for demanding applications.

常见问题

Q. What are the common synthetic routes for 1-Isobutyl-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 2-aminobenzimidazole derivatives with isobutyl halides or aldehydes under reflux in polar solvents like ethanol. For example, cyclization reactions involving 4,4,4-trifluoro-1-phenylbutane-1,3-dione and benzimidazole precursors in ethanol (20 mL, reflux) yield crystalline products suitable for X-ray analysis . Optimization of catalysts (e.g., sodium methoxide) and reaction time (monitored by TLC) is critical to achieving high purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .

- NMR : Confirms substitution patterns (e.g., isobutyl protons at δ 1.0–1.2 ppm for CH₃ groups, δ 3.5–4.0 ppm for CH₂) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., planar benzimidazole core with dihedral angles <5°) .

Q. How is the compound’s solubility and stability assessed for biological assays?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 24h) is monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug Design : Modifying the isobutyl group to enhance bioavailability .

- Microsomal Stability Assays : Identifying metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Docking Studies : Correlating structural features (e.g., H-bond donors/acceptors) with target binding (e.g., uPAR or kinase receptors) .

Q. How can computational methods optimize the compound’s anticancer activity?

- QSAR Models : Link substituent electronic parameters (Hammett σ) to IC₅₀ values against cancer cell lines .

- Molecular Dynamics : Simulate interactions with DNA topoisomerase II or tubulin, highlighting hydrophobic interactions with the benzimidazole core .

- Free Energy Perturbation : Predict binding affinity changes upon isobutyl chain elongation or fluorination .

Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

The compound disrupts bacterial membrane integrity (via logP-driven partitioning) and inhibits DNA gyrase B (confirmed by SPR assays, Kd ~2.3 µM). Synergy with β-lactams is attributed to efflux pump inhibition, as shown in checkerboard assays (FIC index ≤0.5) .

Methodological Challenges

Q. How are regioselectivity issues addressed during functionalization of the benzimidazole core?

- Directing Groups : Use of pyrimidinyl or thienyl substituents to steer electrophilic substitution to the N1 position .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80% yield at 150°C vs. 45% under reflux) .

Q. What analytical workflows validate purity for pharmacological studies?

- LC-MS/MS : Detects trace impurities (LOQ = 0.1 ng/mL) and quantifies metabolic byproducts .

- Elemental Analysis : Ensures stoichiometric consistency (±0.3% for C, H, N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.